molecular formula C11H10FNO B1324207 5-(4-Fluorophenyl)-5-oxovaleronitrile CAS No. 898767-06-1

5-(4-Fluorophenyl)-5-oxovaleronitrile

Cat. No. B1324207
CAS RN: 898767-06-1
M. Wt: 191.2 g/mol
InChI Key: CDGYAXKSYRIFEX-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-5-oxovaleronitrile is a chemical compound that belongs to the family of nitriles. Nitriles are organic compounds that contain a cyano functional group (C≡N). The 4-fluorophenyl group indicates the presence of a phenyl ring substituted with a fluorine atom at the 4th position .


Synthesis Analysis

The synthesis of 5-(4-Fluorophenyl)-5-oxovaleronitrile and its derivatives often involves multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)-5-oxovaleronitrile can be determined using various spectroscopic techniques, including FT-IR, HR-MS, 1D and 2D NMR analysis . The structure of the synthesized compound was confirmed by these spectroscopic analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Fluorophenyl)-5-oxovaleronitrile can be determined using various techniques. For instance, the molecular weight of a similar compound, 5-(4-Fluorophenyl)valeric acid, was found to be 196.22 g/mol .

Future Directions

The future directions for the study of 5-(4-Fluorophenyl)-5-oxovaleronitrile and its derivatives could involve further exploration of their potential pharmacological activities. For instance, a new fluorinated pyrazole was found to have a binding affinity to the human estrogen alpha receptor (ERα) close to 4-OHT, a native ligand . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name

5-(4-fluorophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGYAXKSYRIFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642212
Record name 5-(4-Fluorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-5-oxovaleronitrile

CAS RN

898767-06-1
Record name 4-Fluoro-δ-oxobenzenepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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